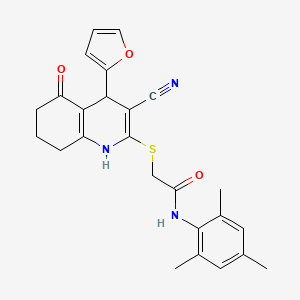

![molecular formula C19H20N4O4S B2676110 (1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448128-72-0](/img/structure/B2676110.png)

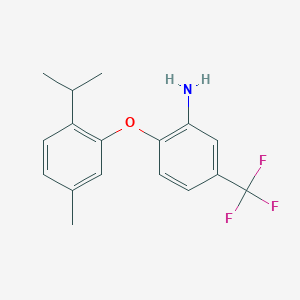

(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring system, which can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . The 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .Molecular Structure Analysis

The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The 1,2,3-triazole ring system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .科学的研究の応用

Ligand Efficiency in Synthesis

The establishment of related compounds as efficient ligands in catalytic systems, such as copper-catalyzed O-arylation leading to diverse benzoxazoles, showcases their potential in facilitating intramolecular cross-coupling reactions. This pathway provides advantages like the use of easily available materials, cost-effective catalysts, and high yield of product, highlighting its applicability in synthetic chemistry (Singh et al., 2017).

Antimicrobial Activity

Compounds derived from related chemical structures have been synthesized and tested for their antimicrobial activities. The in vitro screening against various strains of bacteria and fungi indicates their potential as antimicrobial agents, opening avenues for further pharmacological studies (Patel, Agravat, & Shaikh, 2011).

Apoptosis Induction and Tubulin Polymerization Inhibition

Specific derivatives have been designed, synthesized, and screened for their cytotoxic activity against cancer cell lines, demonstrating their ability to induce apoptosis and inhibit tubulin polymerization. Such studies highlight their potential in cancer therapy, especially in designing drugs with targeted action against cancer cells (Manasa et al., 2020).

Theoretical and Structural Studies

Research on related compounds involves thorough theoretical studies, including density functional theory (DFT) calculations and crystallographic analysis. These studies help in understanding the molecular structure, stability, and intermolecular interactions, essential for further applications in materials science and drug design (Moreno-Fuquen et al., 2019).

Synthesis and Characterization of Novel Derivatives

The chemical framework of these compounds allows for the synthesis of novel derivatives with potential therapeutic applications. Studies have focused on synthesizing and characterizing new molecules, assessing their enzyme inhibitory activity, and evaluating their antimicrobial properties, indicating their broad utility in medicinal chemistry (Hussain et al., 2017).

作用機序

将来の方向性

The future directions for this compound could involve further computational studies to predict its interaction with various biological targets. Moreover, the drug-likeness of the compound could also be investigated by predicting its pharmacokinetic properties . This could provide valuable insights for the design and development of more selective and potent therapeutic molecules.

特性

IUPAC Name |

2H-benzotriazol-5-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-27-14-3-5-15(6-4-14)28(25,26)16-8-10-23(11-9-16)19(24)13-2-7-17-18(12-13)21-22-20-17/h2-7,12,16H,8-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXGYLIHTLJVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate](/img/structure/B2676033.png)

![N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676035.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2676040.png)

![4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2676041.png)